2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
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Overview
Description
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is a synthetic organic compound that belongs to the class of imidazo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and chlorinated aromatic compounds under acidic or basic conditions.
Condensation reactions: Involving the condensation of chlorinated anilines with carbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-triazines.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of the enzyme.
Modulating receptor activity: By acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Chlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
- 2-(2,6-Dichlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
Uniqueness
2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is unique due to the presence of both p-chlorophenyl and 2,6-dichlorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
54436-17-8 |
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Molecular Formula |
C17H11Cl3N4O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C17H11Cl3N4O/c18-11-6-4-10(5-7-11)15-22-17(25)23-9-8-21-16(23)24(15)14-12(19)2-1-3-13(14)20/h1-7H,8-9H2 |
InChI Key |
QVHKTMCLDXTTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)N(C(=NC2=O)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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